molecular formula C47H61N5O9S B607007 Dde Biotin-PEG4-DBCO CAS No. 1807512-43-1

Dde Biotin-PEG4-DBCO

Cat. No.: B607007
CAS No.: 1807512-43-1
M. Wt: 872.09
InChI Key: PXKNJQBMPOUJER-WALFPXMSSA-N
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Mechanism of Action

Target of Action

Dde Biotin-PEG4-DBCO is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Biochemical Pathways

The compound operates within the intracellular ubiquitin-proteasome system . PROTACs, which this compound helps form, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs selectively degrade target proteins .

Pharmacokinetics

The hydrophilic spacer arm of this compound improves the solubility of the labeled molecules in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system within cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is most efficient when first dissolved in a water miscible organic solvent and then diluted in aqueous reaction buffer when needed . The compound is also reactive with azide moiety via copper-free Click Chemistry

Biochemical Analysis

Biochemical Properties

Dde Biotin-PEG4-DBCO plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs are molecules that can induce the degradation of specific proteins within cells . Therefore, this compound can influence cell function by contributing to the degradation of target proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its DBCO group, which can undergo SPAAC with Azide-containing molecules . This reaction allows this compound to bind to these molecules and form a stable triazole . This mechanism is crucial for the synthesis of PROTACs .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature, it is known that this compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely involved in pathways related to protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly described in the available literature. Its ability to undergo SPAAC with Azide-containing molecules suggests that it may interact with various transporters or binding proteins that contain Azide groups .

Subcellular Localization

The subcellular localization of this compound is not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely to be found wherever its target proteins are located within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde Biotin-PEG4-DBCO involves several steps. Initially, a biotin moiety is linked to a polyethylene glycol chain. This is followed by the attachment of a dibenzocyclooctyne (DBCO) group through a hydrazine-cleavable Dde linker . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to enhance solubility and reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The compound is typically stored at -20°C to maintain its stability and solubility .

Biological Activity

Dde Biotin-PEG4-DBCO is a specialized compound widely utilized in chemical biology for its role in bioconjugation and targeted protein degradation. This article explores its biological activity, mechanisms of action, applications in research, and relevant findings from recent studies.

Overview of this compound

This compound is a polyethylene glycol (PEG)-based linker that facilitates the introduction of a biotin moiety to azide-containing biomolecules through copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) . The compound comprises a DBCO (dibenzocyclooctyne) group, which enables efficient bioconjugation without the need for copper catalysts, making it suitable for sensitive biological applications .

Chemical Structure and Properties

PropertyDetails
Molecular Formula C47H61N5O9S
Molecular Weight 872.1 g/mol
Purity ≥95%
Storage Conditions -20°C
CAS Number 1807512-43-1

The biological activity of this compound primarily revolves around its ability to facilitate selective protein degradation via the ubiquitin-proteasome system. This is achieved by forming stable triazole linkages with azide-containing proteins, allowing for targeted degradation .

Key Mechanisms

  • SPAAC Reaction : The DBCO group reacts with azide groups on target biomolecules to form stable triazoles.
  • Hydrophilicity Enhancement : The PEG4 linker increases solubility and reduces aggregation, enhancing the accessibility of the biotin moiety for detection and purification .
  • Cleavable Linkage : The Dde protecting group allows for the release of biotinylated molecules under mild conditions, facilitating downstream applications such as affinity purification .

Biological Applications

This compound has numerous applications across various fields:

  • Chemical Biology : Used for labeling azide-containing molecules in live-cell imaging and protein interaction studies.
  • Proteomics : Facilitates the enrichment of newly synthesized proteins (NSPs) through automated high-throughput methods .
  • Therapeutic Development : Integral in the design of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation, offering potential therapeutic benefits in cancer and other diseases .

Case Studies and Research Findings

Recent studies highlight the efficacy and versatility of this compound in various experimental setups:

  • Automated Enrichment of NSPs :
    A study developed an automated method using this compound to enrich NSPs from cell lysates, demonstrating significant improvements in sample preparation efficiency and throughput .
  • Bioconjugation Efficiency :
    Research indicated that this compound allows for rapid bioconjugation with minimal background noise, enhancing signal detection in fluorescent assays .
  • Stability in Biological Environments :
    Experiments showed that this compound maintains its reactivity even in complex biological media, confirming its utility for in vivo applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDLFOMKROBSCE-WALFPXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H61N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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